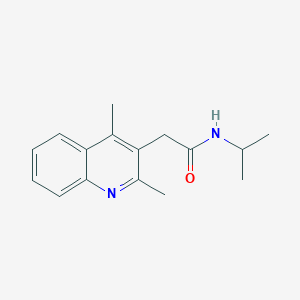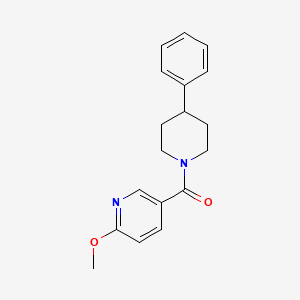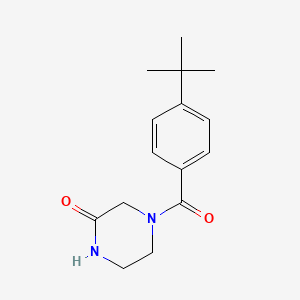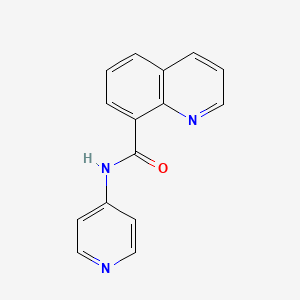![molecular formula C13H18F2NO4P B7471026 [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid, also known as DF-MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Mechanism of Action
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor, leading to a reduction in the influx of calcium ions into the neuron. This reduction in calcium influx leads to a decrease in the release of excitatory neurotransmitters, which ultimately leads to a reduction in pain and other neurological symptoms.
Biochemical and Physiological Effects:
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has been found to have various biochemical and physiological effects. It has been found to reduce the release of glutamate, which is an excitatory neurotransmitter involved in various neurological disorders. [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has also been found to increase the release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability. Additionally, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has been found to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a molecule involved in inflammation.
Advantages and Limitations for Lab Experiments
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has various advantages and limitations for lab experiments. One of the major advantages is its potency and selectivity towards the NMDA receptor. This allows for precise targeting of the receptor, leading to fewer off-target effects. However, one of the major limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has a short half-life, which can limit its effectiveness in long-term studies.
Future Directions
There are various future directions for research on [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid. One of the major directions is to investigate its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to optimize its synthesis method and improve its solubility and stability. Furthermore, investigating its potential side effects and toxicity is also an important direction for future research.
Conclusion:
In conclusion, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid is a novel compound that has shown promising results in various scientific research studies. Its unique synthesis method, potent and selective inhibition of the NMDA receptor, and potential therapeutic applications make it an important compound for further investigation. However, its limitations in solubility and stability, as well as its potential side effects and toxicity, need to be further investigated. Overall, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has the potential to be a valuable compound in the field of neuroscience and drug discovery.
Synthesis Methods
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid is synthesized using a unique method that involves the reaction of 4-(difluoromethoxy)aniline with cyclohexylphosphonic dichloride. The obtained product is further purified using column chromatography to obtain the final product. This method has been optimized to yield high purity and high yield of [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid.
Scientific Research Applications
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has shown potential therapeutic applications in various scientific research studies. It has been found to be a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has also shown potential in treating neuropathic pain and has been found to be effective in reducing pain in animal models.
properties
IUPAC Name |
[1-[4-(difluoromethoxy)anilino]cyclohexyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2NO4P/c14-12(15)20-11-6-4-10(5-7-11)16-13(21(17,18)19)8-2-1-3-9-13/h4-7,12,16H,1-3,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNYZYUKTICPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(NC2=CC=C(C=C2)OC(F)F)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)



![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)




![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)


![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)